2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid
Description
Chemical Structure: The compound features a benzoic acid backbone substituted with a fluorine atom at position 2 and a phthalazine-derived moiety at position 3. The phthalazine ring is further modified with an 8-methoxy group and a partially saturated octahydro configuration (positions 2,3,4a,5,6,7,8,8a), distinguishing it from simpler phthalazinone derivatives .
Synthesis and Applications:
This compound serves as a critical intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Its preparation involves activating the benzoic acid group using carbonyldiimidazole, followed by coupling with piperazine derivatives (e.g., 1-(cyclopropanecarbonyl)piperazine) to yield high-purity olaparib (>99.8%) .
Biological Relevance:
The fluorinated benzoic acid core enhances binding affinity to target enzymes, while the methoxy group and saturated phthalazine ring improve metabolic stability and solubility. These features position it as a scaffold for dual-target inhibitors, such as PARP-1 and histone deacetylase (HDAC) hybrids .
Properties
Molecular Formula |
C17H21FN2O4 |
|---|---|
Molecular Weight |
336.36 g/mol |
IUPAC Name |
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H21FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h5-7,10,13-15,19H,2-4,8H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
NLYVVAHTEBYTJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorobenzoic Acid Intermediate Synthesis
The 2-fluoro-5-(formyl)benzoic acid precursor is synthesized via:
- Nucleophilic Fluorination : Reaction of 1-arylbenziodoxolones with KF in DMSO at 90°C (82–95% yield).
- Oxidation of 2-Fluorobenzaldehyde : Using Cu(OAc)₂/Co(OAc)₂ under O₂ at 70°C, achieving 95% conversion.
Table 1: Fluorobenzoic Acid Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Fluorination | KF, DMSO, 90°C, 12 h | 82–95 | |
| Aldehyde Oxidation | Cu(OAc)₂/Co(OAc)₂, O₂, 70°C | 95 |
Octahydrophthalazinone Core Construction
The saturated phthalazinone ring is formed via:
- Cyclocondensation : Reacting cyclohexenecarboxylic acid derivatives with hydrazine hydrate in acetic acid (72–75% yield).
- Ammonium Chloride-Mediated Cyclization : o-Carboxybenzaldehyde and aryl hydrazines in MeOH, yielding 80–94% under mild conditions.
Critical Step : Methoxy group introduction at C8 requires selective protection/deprotection. For example, methoxylation using CH₃I/K₂CO₃ in DMF at 60°C.
Methylene Bridge Formation and Coupling
The Horner-Wadsworth-Emmons reaction links the fluorobenzoic acid and phthalazinone moieties:
- Phosphate Intermediate : o-Carboxybenzaldehyde reacts with dimethyl phosphite in CH₂Cl₂/TEA, forming dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate (89% yield).
- Olefination : Phosphate intermediate + 3-bromo-4-fluorobenzaldehyde in CH₂Cl₂ at 6°C, catalyzed by TEA (78% yield).
- Carbonylation : Pd(dppf)Cl₂-mediated carbonylation under CO (50 psi) at 80°C introduces the methyl ester (85% yield).
Table 2: Key Coupling Reactions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phosphate Synthesis | Dimethyl phosphite, CH₂Cl₂, RT | 89 | |
| Olefination | TEA, CH₂Cl₂, 6°C → RT | 78 | |
| Carbonylation | Pd(dppf)Cl₂, CO, 80°C | 85 |
Cyclization and Final Functionalization
The methyl ester undergoes hydrazine-mediated cyclization:
- Hydrazine Cyclization : Methyl 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzoate reacts with hydrazine hydrate in THF at 8°C, followed by NaOH hydrolysis to form the phthalazinone ring (73% yield).
- Acidification : Adjusting pH to 3.0 with HCl precipitates the final product (95% purity after recrystallization).
Side Reactions : Over-hydrolysis of the methoxy group can occur above 40°C, requiring strict temperature control.
Recent Advancements and Catalytic Innovations
- Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min, improving yield to 88%.
- Enzymatic Resolution : Lipase-catalyzed asymmetric synthesis of octahydrophthalazinone intermediates (ee >98%).
- Flow Chemistry : Continuous carbonylation using microreactors enhances Pd catalyst efficiency (TON = 1,250).
Industrial-Scale Considerations
- Cost Analysis : The Pd(dppf)Cl₂ catalyst contributes to 62% of raw material costs. Substituting with Fe₃O₄-supported Pd nanoparticles reduces costs by 40%.
- Waste Management : Recycling CH₂Cl₂ and MeOH via distillation achieves 90% solvent recovery.
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 12.53 (COOH), 8.25 (phthalazinone H4), 4.31 (CH₂ bridge), 3.25 (OCH₃).
- HPLC Purity : >99.5% on C18 column (MeCN/H₂O + 0.1% TFA).
Challenges and Mitigation Strategies
Applications in Drug Development
This compound serves as a key intermediate in PARP inhibitors like olaparib analogs. Preclinical studies show IC₅₀ = 1.58–17.8 µM against BRCA-mutant cancer cells.
Chemical Reactions Analysis
Amide Bond Formation Reactions
The carboxylic acid group facilitates amide coupling reactions, enabling the synthesis of pharmacologically active derivatives.
Example 1: Coupling with Piperazine Derivatives
Reaction:
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid reacts with 1-cyclopropylcarbonylpiperazine using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in acetonitrile .
Conditions:
-
Reagents: HBTU, DIPEA
-
Solvent: Acetonitrile
-
Temperature: 3–20°C
-
Time: 3.5 hours
Outcome:
-
Product: 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one
Example 2: Coupling with Spirocyclic Amines
Reaction:
The compound reacts with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in dimethylacetamide (DMA) using HOBt/EDC and triethylamine (TEA) .
Conditions:
-
Reagents: HOBt, EDC, TEA
-
Solvent: DMA
-
Temperature: Ambient (20°C)
-
Time: 5 hours
Outcome:
-
Product: 4-(4-Fluoro-3-(3H-spiro[isobenzofuran-1,4'-piperidine]-1'-ylcarbonyl)benzyl)phthalazin-1(2H)-one
| Reagent | Role | Stoichiometry |
|---|---|---|
| HOBt | Coupling agent | 1.4 eq |
| EDC | Activator | 1.4 eq |
| TEA | Base | 2.5 eq |
Nucleophilic Substitution Reactions
The fluorine atom at the 2-position undergoes nucleophilic substitution under basic conditions.
Hydrolysis of Nitrile Intermediates
Reaction:
The nitrile derivative (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile) undergoes hydrolysis to regenerate the carboxylic acid group under acidic conditions .
Conditions:
-
Reagents: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Key Reaction Mechanisms
-
Amide Coupling: Activation of the carboxylic acid via HOBt/EDC forms an active ester intermediate, which reacts with amines to form amides .
-
Nucleophilic Substitution: The electron-withdrawing effect of the adjacent carboxylic acid enhances the electrophilicity of the fluorine atom, facilitating substitution by nucleophiles like piperidines .
Solvent Effects
Scientific Research Applications
Synthesis of Poly(ADP-Ribose) Polymerase Inhibitors
One of the most notable applications of this compound is as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are crucial in cancer therapy as they target cancer cells with defective DNA repair mechanisms. For instance, it is involved in the synthesis of Olaparib , a well-known PARP inhibitor used in treating ovarian and breast cancers .
Design of Anticancer Agents
The compound has also been explored for its role in developing isocorydine derivatives that exhibit anticancer properties. These derivatives leverage the structural characteristics of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid to enhance therapeutic efficacy against various cancer types .
Synthesis of Other Bioactive Molecules
The compound serves as a precursor for synthesizing other bioactive scaffolds. Its utility in creating diverse chemical entities highlights its versatility in medicinal chemistry .
Case Study 1: Synthesis of Olaparib
In one study focused on synthesizing Olaparib from this compound:
- Starting Materials : 2-fluoro-5-formylbenzoic acid and other reagents were utilized.
- Process : The synthesis involved multiple steps including condensation reactions and purification processes.
This synthesis pathway underscores the importance of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid as a key intermediate in producing clinically relevant drugs.
Case Study 2: Development of Isocorydine Derivatives
Research has demonstrated that modifications to this compound can yield derivatives with enhanced anticancer activity. The structural modifications aimed to optimize binding affinity to cancer cell targets while minimizing off-target effects.
Data Tables
| Application | Target Compound | Therapeutic Area | Mechanism |
|---|---|---|---|
| Synthesis of PARP inhibitors | Olaparib | Oncology | Inhibition of DNA repair pathways |
| Development of anticancer agents | Isocorydine Derivatives | Oncology | Induction of apoptosis in cancer cells |
| Synthesis of bioactive scaffolds | Various | Multiple (Oncology/Neurology) | Diverse mechanisms depending on target |
Mechanism of Action
The mechanism of action of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
Research Findings and Implications
- Dual-Target Efficacy : Hybrid compounds like the target molecule and Compound 18 show promise in overcoming drug resistance in cancer therapy. The octahydro phthalazine ring may reduce off-target effects compared to unsaturated analogs .
- Structural Optimization : Methoxy substitution enhances metabolic stability but may reduce binding affinity compared to hydroxamic acid-based HDAC inhibitors (e.g., chidamide). Balancing these effects is critical for clinical translation .
- Industrial Relevance : The target compound’s role in olaparib synthesis underscores its value in scalable pharmaceutical production, with purity >99.8% achievable via optimized crystallization .
Biological Activity
2-Fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound has a molecular formula of and features a benzoic acid moiety substituted with a fluorine atom and a phthalazin derivative. Its structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Synthesis
The synthesis process involves multiple steps that typically include the reaction of benzoic acid derivatives with phthalazin intermediates under controlled conditions. For instance, one method involves the use of solvents like DMF and reagents such as HBTU and DIPEA to facilitate the reaction at specific temperatures to yield the desired compound .
Antimicrobial Activity
Research indicates that compounds similar to 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid exhibit significant antimicrobial properties. The presence of the phthalazin moiety is thought to enhance activity against various bacterial strains. For example:
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.014 |
| Compound B | S. aureus | 0.020 |
These values indicate promising antibacterial effects compared to standard antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins and other inflammatory mediators .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A498 (renal cancer) | 10 |
These results indicate that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several phthalazin derivatives against common pathogens. The results indicated that compounds with structural similarities to 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds significantly inhibited nitric oxide production in RAW 264.7 macrophages upon LPS stimulation. The mechanism involved downregulation of iNOS and COX-2 expression .
Q & A
Q. Yield optimization :
- Use Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. RT), and catalyst loading (e.g., p-toluenesulfonic acid) .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) improves purity .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assign signals for fluorine-coupled protons (e.g., aromatic F at δ ~110–120 ppm in ¹³C) and phthalazinone carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₂FN₂O₄: 409.1563) .
Advanced: How can discrepancies between X-ray crystallography and computational modeling (e.g., DFT) be resolved?
Answer:
- X-ray data : Resolve crystal packing effects (e.g., hydrogen bonding in ’s triazine derivatives) that may distort bond angles .
- Computational adjustments : Apply solvent correction models (e.g., PCM for DMSO) and optimize torsion angles for the phthalazinone ring .
- Validation : Compare experimental vs. calculated dipole moments and vibrational frequencies to identify systematic errors .
Advanced: What strategies are recommended for evaluating biological activity in vitro?
Answer:
- Antimicrobial assays : Follow protocols from hydrazone derivative studies, using MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram- bacteria .
- Enzyme inhibition : Target cyclooxygenase (COX) or kinases, leveraging the compound’s benzoic acid moiety for active-site interactions .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations normalized to controls .
Basic: What analytical methods ensure ≥98% purity for pharmacological studies?
Answer:
- HPLC : Use a C18 column, UV detection at 254 nm, and mobile phase gradients (e.g., acetonitrile/0.1% TFA) .
- TLC : Monitor reaction progress with silica plates (Rf ~0.5 in EtOAc/hexane 1:1) .
- Elemental analysis : Validate C/H/N/F percentages within ±0.4% of theoretical values .
Advanced: How can regioselectivity challenges during fluorination be addressed?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., NO₂) para to the desired fluorination site to enhance electrophilic substitution .
- Metal-mediated catalysis : Use CuF₂ or AgF to promote selective C-F bond formation in aromatic systems .
- Protection/deprotection : Temporarily block reactive sites (e.g., methyl ester protection of benzoic acid) during halogenation .
Basic: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
